
2-(2,6-Diaminophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Diaminophenyl)ethanol is an organic compound with the molecular formula C8H12N2O It is characterized by the presence of two amino groups attached to a benzene ring, which is further connected to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,6-Diaminophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(2,6-dinitrophenyl)ethanol using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure.
Another method involves the nucleophilic substitution of 2,6-dinitrochlorobenzene with ethanolamine, followed by catalytic hydrogenation to reduce the nitro groups to amino groups. This reaction requires a suitable solvent, such as ethanol or methanol, and a hydrogenation catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors allows for efficient hydrogenation of 2-(2,6-dinitrophenyl)ethanol, ensuring high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the conversion rate.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Diaminophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or imines.
Reduction: Reduction reactions can further reduce the amino groups to form hydroxylamines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often require solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Major Products
Oxidation: Quinones and imines.
Reduction: Hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Diaminophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the development of new therapeutic drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Diaminophenyl)ethanol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The ethanol group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with biological macromolecules makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Diaminophenyl)ethanol
- 2-(3,5-Diaminophenyl)ethanol
- 2-(2,4-Diaminophenyl)ethanol
Uniqueness
2-(2,6-Diaminophenyl)ethanol is unique due to the specific positioning of the amino groups on the benzene ring. This configuration can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a distinct and valuable compound for various applications.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(2,6-diaminophenyl)ethanol |
InChI |
InChI=1S/C8H12N2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,9-10H2 |
InChI Key |
MKLOJHQDDNNCGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


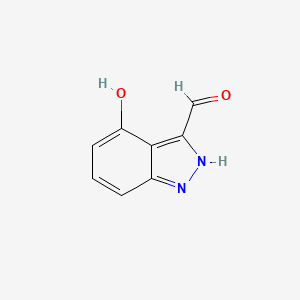
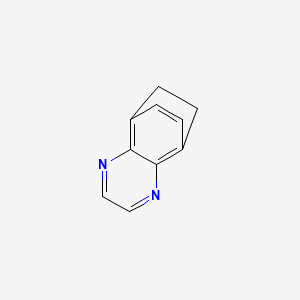
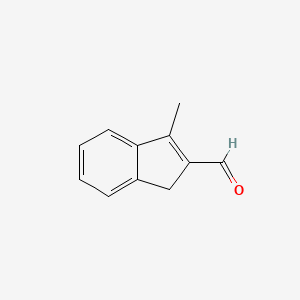
![3H-Imidazo[1,5-a]indole](/img/structure/B11919664.png)


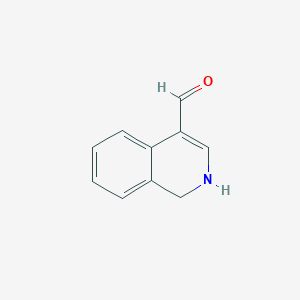
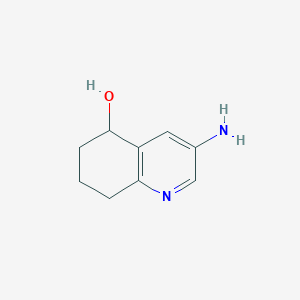
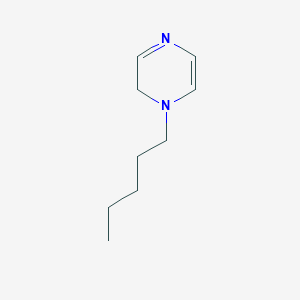
![5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11919708.png)
![(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)

![6-Nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11919718.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine](/img/structure/B11919719.png)
